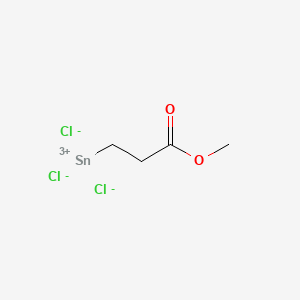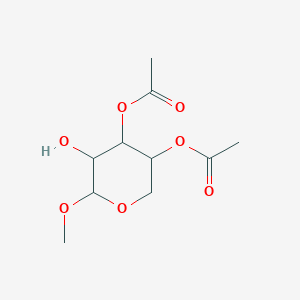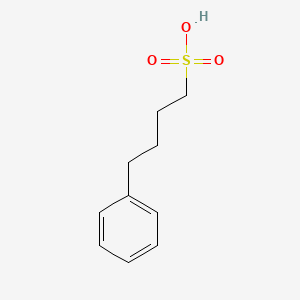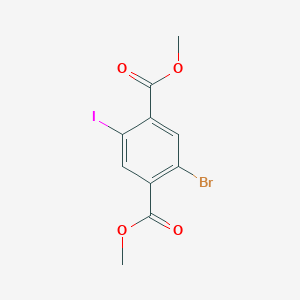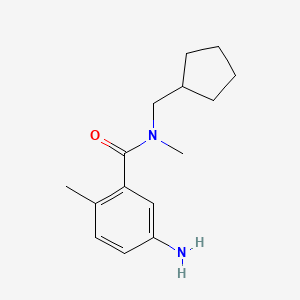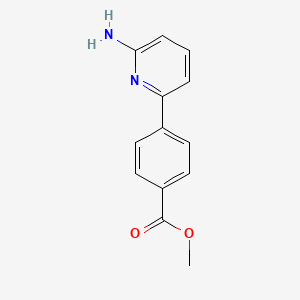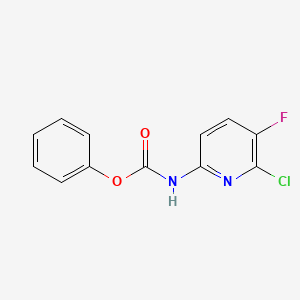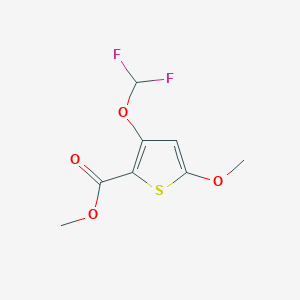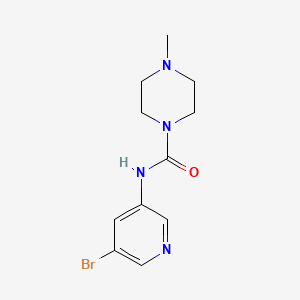
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromopyridine.
Formation of Piperazine Derivative: The 5-bromopyridine is then reacted with 4-methyl piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reaction and reagents used.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学的研究の応用
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of complex biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of other chemical compounds and materials with specific properties.
作用機序
The mechanism of action of N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- N-(5-chloropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-fluoropyridin-3-yl)-4-methyl piperazine-1-carboxamide
- N-(5-iodopyridin-3-yl)-4-methyl piperazine-1-carboxamide
Uniqueness
N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
特性
分子式 |
C11H15BrN4O |
|---|---|
分子量 |
299.17 g/mol |
IUPAC名 |
N-(5-bromopyridin-3-yl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)14-10-6-9(12)7-13-8-10/h6-8H,2-5H2,1H3,(H,14,17) |
InChIキー |
UVUJDDXRHSSUJU-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
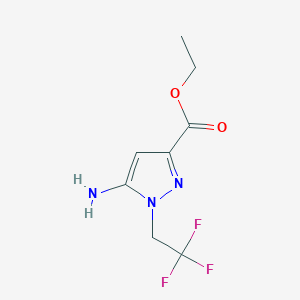
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
